4-(Benzyloxy)-2-tert-butylphenol
Overview
Description
4-(Benzyloxy)-2-tert-butylphenol is an organic compound belonging to the phenol family It is characterized by a benzyl group attached to the oxygen atom of a phenol ring, with a tert-butyl group at the ortho position relative to the hydroxyl group
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to participate in free radical reactions and Suzuki–Miyaura cross-coupling reactions suggests that it could induce significant changes at the molecular level.
Action Environment
It’s known that the stability and reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can act as proton donors, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, 4-(Benzyloxy)-2-tert-butylphenol can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The precise mechanism of action for this compound remains partially elusive . It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, this compound can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-tert-butylphenol typically involves the reaction of 4-hydroxy-2-tert-butylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-hydroxy-2-tert-butylphenol+benzyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-(hydroxymethyl)-2-tert-butylphenol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as depigmentation in the treatment of vitiligo.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-Butylphenol: Lacks the benzyloxy group, resulting in different reactivity and applications.
4-tert-Butylphenol: Similar structure but without the benzyloxy group, leading to different chemical properties.
Uniqueness
4-(Benzyloxy)-2-tert-butylphenol is unique due to the presence of both the benzyloxy and tert-butyl groups. This combination imparts distinct steric and electronic effects, influencing its reactivity and potential applications. The tert-butyl group provides steric hindrance, while the benzyloxy group offers additional sites for chemical modification.
Properties
IUPAC Name |
2-tert-butyl-4-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-14(9-10-16(15)18)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOAJKGEXKOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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